![molecular formula C7H9BrO2 B8548152 rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one
Descripción general
Descripción
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[320]heptan-6-one is a bicyclic compound with a unique structure that includes a bromine atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one involves the oxidation of dihydroxybicyclo[3.2.0]heptan-6-one using peracetic acid at -78°C. This reaction yields a dihydroxylactone, which is then protected as its bisdimethyl-t-butylsilyl ether and reduced to the corresponding lactol . Another method involves the use of bromine to form bromonium ions, which are then attacked by nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form dihydroxylactones.
Reduction: Reduction reactions can convert the compound into lactols.
Substitution: Bromine atoms in the compound can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Peracetic acid at low temperatures (-78°C) is commonly used.
Reduction: Reducing agents such as bisdimethyl-t-butylsilyl ether are used.
Substitution: Bromine atoms are substituted using nucleophiles under controlled conditions.
Major Products Formed
Dihydroxylactones: Formed through oxidation reactions.
Lactols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one involves the formation of reactive intermediates such as bromonium ions and lactols. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[3.3.0]oct-6-en-3-one: Similar in structure but contains an oxygen atom instead of a bromine atom.
Dihydroxybicyclo[3.2.0]heptan-6-one: Precursor to rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one.
Uniqueness
This compound is unique due to its bromine atom, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H9BrO2 |
|---|---|
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C7H9BrO2/c8-7-4-2-5(9)3(4)1-6(7)10/h3-4,6-7,10H,1-2H2 |
Clave InChI |
PZDPQFNHGDOCGG-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CC2=O)C(C1O)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
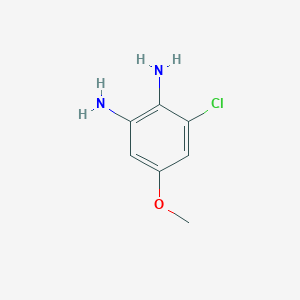
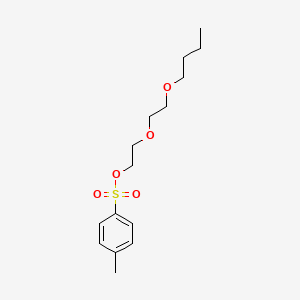
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole](/img/structure/B8548104.png)
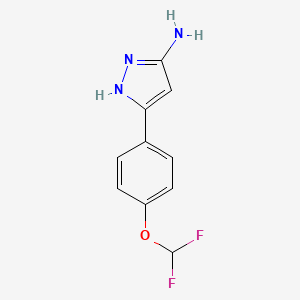


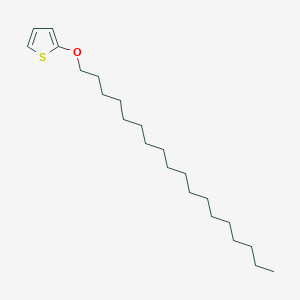
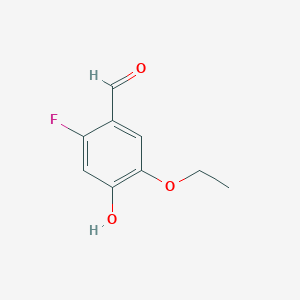
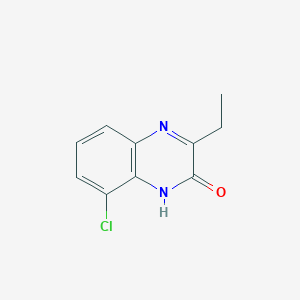
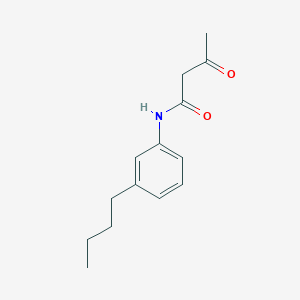
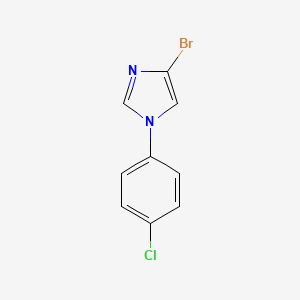
![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)
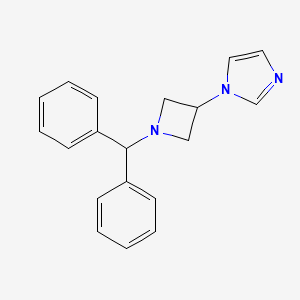
![Spiro[4.6]undecane-2-methanol](/img/structure/B8548180.png)
